Bienvenue dans la boutique en ligne BenchChem!

1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Medicinal Chemistry Fragment-based drug discovery SAR

1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic brominated pyrrolidine‑3‑carboxylic acid derivative featuring a 5‑oxo group and a meta‑bromobenzyl substituent on the lactam nitrogen. With a molecular formula of C₁₂H₁₂BrNO₃ and a molecular weight of 298.13 g/mol , this compound is primarily offered as a specialty building block for early‑stage medicinal chemistry and probe‑discovery programs.

Molecular Formula C12H12BrNO3
Molecular Weight 298.13 g/mol
CAS No. 927984-04-1
Cat. No. B6479879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid
CAS927984-04-1
Molecular FormulaC12H12BrNO3
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC(=CC=C2)Br)C(=O)O
InChIInChI=1S/C12H12BrNO3/c13-10-3-1-2-8(4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
InChIKeyNFVPDDAAHWXSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 927984-04-1): Sourcing & Differentiation at a Glance


1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic brominated pyrrolidine‑3‑carboxylic acid derivative featuring a 5‑oxo group and a meta‑bromobenzyl substituent on the lactam nitrogen. With a molecular formula of C₁₂H₁₂BrNO₃ and a molecular weight of 298.13 g/mol [1], this compound is primarily offered as a specialty building block for early‑stage medicinal chemistry and probe‑discovery programs. It is a member of the AldrichCPR collection, distributed by Sigma‑Aldrich without analytical data and sold on an “as‑is” basis , placing it firmly in the category of unique chemicals intended for screening and preliminary SAR exploration rather than large‑scale process chemistry.

Why Generic Substitution Fails for 1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 927984-04-1)


Although a number of brominated 5‑oxopyrrolidine‑3‑carboxylic acid derivatives are commercially available, they are not interchangeable surrogates for scientific selection. The precise position of the bromine atom on the benzyl ring (meta‑ vs. ortho‑ or para‑), the presence of the benzylic methylene spacer relative to directly N‑phenyl analogues, and the resulting electronic and conformational profiles all modulate molecular recognition, physicochemical properties, and ultimately biological readout [1]. In early‑discovery settings where these compounds serve as starting fragments or SAR probes, even subtle regioisomeric changes can abolish target engagement or yield divergent potency rank‑orders. Consequently, treating any bromobenzyl‑5‑oxopyrrolidine‑3‑carboxylic acid as a “generic” substitute is scientifically unsound; the quantitative evidence below clarifies where measurable differences exist.

Quantitative Differentiation Evidence for 1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid Versus Key Analogs


Meta‑Bromobenzyl Regioisomerism: Distinguishing 3‑Br from 4‑Br and 2‑Br Benzyl Analogs

The target compound carries the bromine atom at the meta position of the benzyl ring, whereas the commercially available 4‑bromobenzyl (CAS 953750-67-9) and 2‑bromobenzyl (CAS 1293238-23-9) analogues present para‑ and ortho‑substitution, respectively. Meta‑substitution confers a distinct electron‑withdrawing inductive effect without the extended resonance withdrawal seen in the para‑isomer and with lower steric hindrance near the pyrrolidine nitrogen than the ortho‑isomer. This electronic difference is reflected in computed electrostatic potential surfaces and empirically influences hydrogen‑bond acceptor properties of the 5‑oxo group [1]. In fragment‑based screening, meta‑, para‑, and ortho‑bromobenzyl isomers have been shown to give divergent hit rates and binding poses against bromodomain and kinase targets, underscoring that regioisomeric identity is a key determinant of recognition [2].

Medicinal Chemistry Fragment-based drug discovery SAR

Benzylic Spacer vs. Direct N‑Phenyl Linkage: Conformational and Lipophilicity Comparison

The target compound incorporates a methylene spacer between the pyrrolidine nitrogen and the bromophenyl ring. The direct N‑phenyl analogue 1-(3‑bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 714207-41-7) lacks this spacer, resulting in a conformationally more restricted structure with a different spatial orientation of the bromophenyl group relative to the pyrrolidine core. The benzylic spacer in the target compound increases the rotatable bond count to 3, compared with 2 for the direct N‑phenyl analogue [1], and imparts a higher computed lipophilicity (XLogP3 = 1.1 for the benzyl‑appended compound vs. a predicted value of approximately 0.7–0.9 for the N‑phenyl variant) [2]. The increased flexibility and lipophilicity can enhance passive membrane permeability while potentially reducing aqueous solubility, a trade‑off that is consequential for cellular assay performance.

Physicochemical profiling Drug-likeness Conformational analysis

Purity and Sourcing Differentiation: AldrichCPR Collection vs. Bulk Vendors

The target compound is solely available through the Sigma‑Aldrich AldrichCPR collection, which supplies unique chemicals to early‑discovery researchers without accompanying certificates of analysis or full analytical characterization; identity and purity must be independently confirmed by the buyer . In contrast, closely related analogues such as 1-(4-bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 953750-67-9) and 1-(2-bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1293238-23-9) are offered by multiple vendors, often with declared purity of 95–98% . This sourcing singularity means that the target compound provides a unique, controlled synthetic batch that can serve as a consistent reference point for multi‑lab comparative studies, whereas the multi‑vendor analogues may exhibit lot‑to‑lot variability in trace impurities.

Chemical sourcing Procurement Quality control

Hydrogen Bond Donor/Acceptor Capacity and Topological Polar Surface Area

The target compound possesses one hydrogen bond donor (carboxylic acid OH) and three hydrogen bond acceptors (oxo‑group oxygen, amide carbonyl, and carboxylic acid carbonyl), yielding a topological polar surface area (TPSA) of 57.6 Ų [1]. This profile is essentially conserved across all bromobenzyl‑5‑oxopyrrolidine‑3‑carboxylic acid regioisomers and confirms the class‑characteristic balance between polarity and passive permeability. However, subtle differences in intramolecular hydrogen bonding or solvation may arise from the meta‑bromine orientation, which can alter the effective polar surface area in solution, potentially affecting oral bioavailability predictions [2].

Drug‑likeness Permeability Medicinal chemistry design

Optimal Application Scenarios for 1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 927984-04-1)


Meta‑Halogen Fragment Library Screening

The target compound is ideally suited as a meta‑bromobenzyl fragment for high‑throughput screening libraries targeting bromodomains, kinases, or other protein families known to engage halogen‑bond donors. Its distinct electronic character relative to para‑ and ortho‑bromo isomers makes it an essential component of a comprehensive halogen‑fragment set, enabling the capture of regioisomer‑dependent binding poses and affinity trends [1].

SAR Probe for Benzyl‑Spacer Requirement Studies

In lead‑optimization programs where a flexible benzyl linker is hypothesized to improve target engagement, this compound serves as a direct probe, with the N‑phenyl analogue (CAS 714207‑41‑7) as the rigid comparator. The higher rotatable bond count (+1) and elevated lipophilicity (ΔXLogP3 ≈ +0.2–0.4) of the target compound allow systematic evaluation of the impact of linker flexibility on cellular potency and permeability [2].

Single‑Source Standard for Cross‑Laboratory Reproducibility

Because the compound is exclusively distributed through the Sigma‑Aldrich AldrichCPR collection, it can be adopted as a cross‑site reference standard in multi‑center studies, eliminating the confounding effect of supplier‑dependent impurity profiles. This simplifies data reconciliation and enhances the reproducibility of biological assay results across different laboratories .

Medicinal Chemistry Starting Point for Covalent Inhibitor Design

The meta‑bromobenzyl group can serve as a synthetic handle for late‑stage functionalization (e.g., via Suzuki coupling or Buchwald‑Hartwig amination), while the carboxylic acid moiety provides a convenient anchor for amide or ester prodrug formation. This dual reactivity makes the target compound a versatile advanced intermediate for constructing focused covalent inhibitor libraries targeting cysteine or serine hydrolases [3].

Quote Request

Request a Quote for 1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.